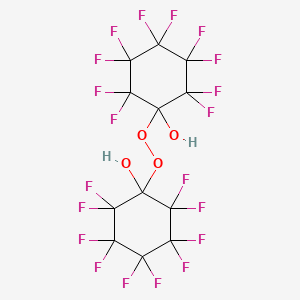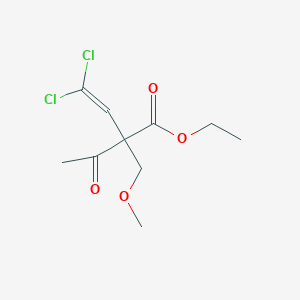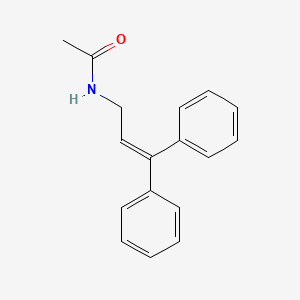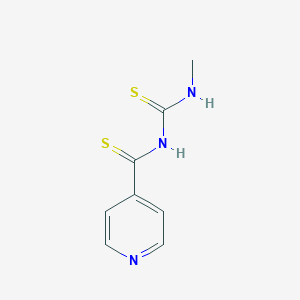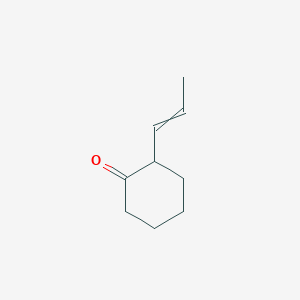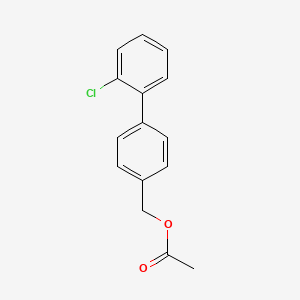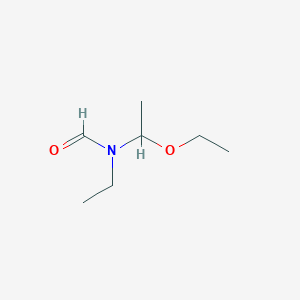![molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5](/img/structure/B14332596.png)
Bis[(butoxycarbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(butoxycarbonyl)amino]acetic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to an acetic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(butoxycarbonyl)amino]acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester bonds in the Boc groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acidic or basic solutions.
Major Products Formed
Deprotection: Glycine and tert-butyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of glycine.
Hydrolysis: Glycine and tert-butyl alcohol.
Scientific Research Applications
Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonylglycine: Similar in structure but with only one Boc-protected amino group.
N-Carbobenzoxyglycine: Uses a different protecting group (carbobenzoxy) instead of Boc.
Uniqueness
Bis[(butoxycarbonyl)amino]acetic acid is unique due to the presence of two Boc-protected amino groups, which provides greater versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Properties
CAS No. |
110599-28-5 |
|---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2,2-bis(butoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
InChI Key |
PUMIHVQNSOUKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


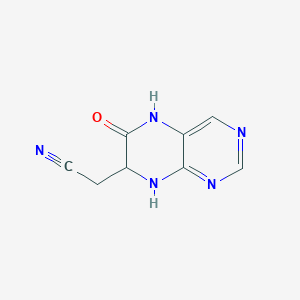
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
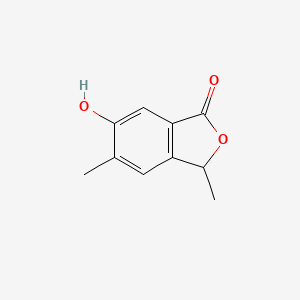
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


